Cas no 883954-23-2 (N-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-ylcyclohexanecarboxamide)

N-3-(3-メトキシフェニル)-4-オキソ-4H-クロメン-2-イルシクロヘキサンカルボキサミドは、フラボノイド骨格とシクロヘキサンカルボキサミド基を有する複雑な有機化合物です。この化合物は、特異的な分子構造により高い生体適合性と安定性を示し、医薬品中間体や機能性材料としての応用が期待されます。3位のメトキシ基とクロモン骨格の組み合わせが電子特性に影響を与え、優れた反応性を発揮します。また、シクロヘキサン環の立体配置により分子剛性が向上し、標的タンパク質との選択的相互作用が可能となります。X線結晶構造解析やNMRによる構造確認が行われており、高純度での合成が可能です。

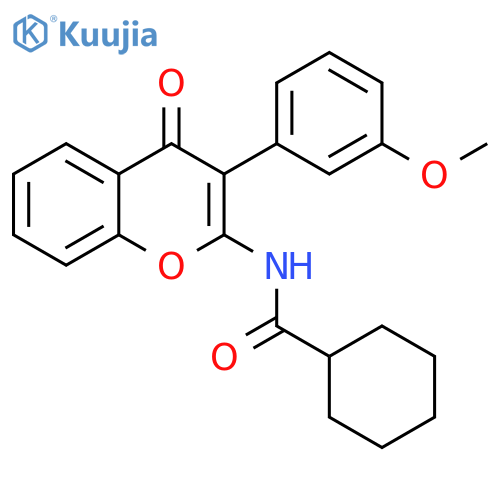

883954-23-2 structure

商品名:N-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-ylcyclohexanecarboxamide

CAS番号:883954-23-2

MF:C23H23NO4

メガワット:377.4330265522

CID:5438937

N-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-ylcyclohexanecarboxamide 化学的及び物理的性質

名前と識別子

-

- N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide

- Cyclohexanecarboxamide, N-[3-(3-methoxyphenyl)-4-oxo-4H-1-benzopyran-2-yl]-

- N-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-ylcyclohexanecarboxamide

-

- インチ: 1S/C23H23NO4/c1-27-17-11-7-10-16(14-17)20-21(25)18-12-5-6-13-19(18)28-23(20)24-22(26)15-8-3-2-4-9-15/h5-7,10-15H,2-4,8-9H2,1H3,(H,24,26)

- InChIKey: SXXYGSJMEKTJMP-UHFFFAOYSA-N

- ほほえんだ: C1(C(NC2OC3=CC=CC=C3C(=O)C=2C2=CC=CC(OC)=C2)=O)CCCCC1

N-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-ylcyclohexanecarboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3225-5964-1mg |

N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide |

883954-23-2 | 90%+ | 1mg |

$54.0 | 2023-07-28 | |

| Life Chemicals | F3225-5964-5μmol |

N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide |

883954-23-2 | 90%+ | 5μmol |

$63.0 | 2023-07-28 | |

| Life Chemicals | F3225-5964-5mg |

N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide |

883954-23-2 | 90%+ | 5mg |

$69.0 | 2023-07-28 | |

| Life Chemicals | F3225-5964-4mg |

N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide |

883954-23-2 | 90%+ | 4mg |

$66.0 | 2023-07-28 | |

| Life Chemicals | F3225-5964-3mg |

N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide |

883954-23-2 | 90%+ | 3mg |

$63.0 | 2023-07-28 | |

| Life Chemicals | F3225-5964-2μmol |

N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide |

883954-23-2 | 90%+ | 2μmol |

$57.0 | 2023-07-28 | |

| Life Chemicals | F3225-5964-2mg |

N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide |

883954-23-2 | 90%+ | 2mg |

$59.0 | 2023-07-28 |

N-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-ylcyclohexanecarboxamide 関連文献

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

883954-23-2 (N-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-ylcyclohexanecarboxamide) 関連製品

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量